molecular formula C9H7ClO3 B3024744 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-49-5

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3024744
CAS No.: 26018-49-5
M. Wt: 198.6 g/mol
InChI Key: ADCSXAUMFOOIRE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid ( 34385-94-9) is a chiral, bicyclic organic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. This compound features a benzofuran core structure that is partially saturated at the 2,3-position and functionalized with both a carboxylic acid and a chloro group. The molecular formula is C9H7ClO3, and it has a molecular weight of 198.60 g/mol . The carboxylic acid moiety provides a handle for further functionalization through amidation or esterification reactions, while the chloro substituent enables various cross-coupling transformations, making this scaffold valuable for constructing more complex molecular architectures. Researchers utilize this compound and its analogs, such as 7-chloro- and 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives, as key precursors in synthetic methodologies . These synthetic applications are particularly relevant in developing pharmacologically active molecules, including anti-cancer compounds and agents with antispasmodic activity . The 2,3-dihydrobenzofuran core is a privileged structure in drug discovery, often associated with improved metabolic stability compared to its fully aromatic counterpart. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCSXAUMFOOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis and sourcing from specialized chemical manufacturers . These methods ensure the compound is available in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed biological activities . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Alkyl Groups

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-64-4) serves as a key analog.

This eliminates hydrogen-bonding capacity critical for receptor binding, likely reducing pharmacological activity .

Functional Group Modifications: Carboxylic Acid vs. Ester

Methyl 6-chlorooxoindoline-3-carboxylate (CAS 151056-78-9) replaces the dihydrobenzofuran core with an indoline system and substitutes the carboxylic acid with an ester. The ester group improves membrane permeability but requires hydrolysis for activation, making it a prodrug candidate. The indoline system’s planar structure may alter binding to targets like PPAR receptors compared to the constrained dihydrobenzofuran .

Bioisosteric Replacements: Chloro vs. Hydroxyl Groups

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a carboxylic acid group but lacks the dihydrobenzofuran scaffold. Its hydroxyl groups confer antioxidant activity but reduce metabolic stability compared to the chloro-substituted compound. The chloro group in 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid likely enhances stability and target selectivity, particularly in NF-κB inhibition .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activity
This compound C₉H₇ClO₃ 198.45 ~1.2* Cl (position 6) Anticancer, NF-κB inhibition
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid C₁₁H₁₂O₃ 192.21 1.64 Ethyl (position 6) Moderate cytotoxicity
Caffeic acid C₉H₈O₄ 180.16 1.28 3,4-dihydroxyphenyl Antioxidant, anti-inflammatory
Methyl 6-chlorooxoindoline-3-carboxylate C₁₀H₈ClNO₃ 225.63 ~2.0* Cl, ester (indoline core) Prodrug potential

*Estimated values based on substituent contributions.

Biological Activity

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-tumor, antibacterial, and anti-inflammatory applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Benzofuran derivatives, including this compound, have been shown to interact with multiple biochemical pathways:

  • Ion Channel Modulation : These compounds inhibit sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node autonomy.
  • Receptor Interaction : Some derivatives act as selective agonists for peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .
  • Antioxidant Activity : Benzofurans exhibit antioxidant properties that may protect against oxidative stress-related damage.

Pharmacological Effects

The pharmacological profile of this compound includes a range of activities:

  • Anticancer : Several studies indicate that benzofuran derivatives possess significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit NF-κB activity and reduce tumor cell proliferation in vitro and in vivo .
Cell Line IC50 (µM) Activity
ACHN (renal)5.0Cytotoxic
HCT15 (colon)4.5Cytotoxic
MCF-7 (breast)6.0Cytotoxic
  • Antimicrobial : Research has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for certain derivatives .

Case Studies

  • Antitumor Activity : A study evaluated the anticancer potential of various benzofuran derivatives, including those derived from this compound. The compounds exhibited potent cytotoxic effects against human cancer cell lines such as HCT15 and PC-3. The structure-activity relationship (SAR) indicated that specific substitutions on the benzofuran scaffold enhanced anticancer efficacy .
  • PPAR Agonism : In a study involving animal models of dyslipidemia, selected derivatives demonstrated significant cholesterol-lowering effects at lower doses compared to existing PPAR agonists like fenofibrate. This suggests potential for developing new therapies for metabolic disorders .
  • Antimicrobial Efficacy : A series of synthesized halogenated benzofurans were tested for antimicrobial properties. Compounds showed significant activity against Candida species with MIC values indicating their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization of chlorinated precursors. A typical approach includes using sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation, followed by coupling reactions. Reaction optimization involves adjusting temperature (0–25°C), stoichiometry, and catalysts (e.g., palladium for cross-coupling). Monitor progress via thin-layer chromatography (TLC) and characterize intermediates at each stage .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodology :

  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and dihydrobenzofuran ring vibrations.
  • NMR :
  • 1H NMR: Dihydrobenzofuran protons appear as a multiplet (δ 3.0–4.0 ppm); absence of carboxylic acid proton if deprotonated.
  • 13C NMR: Carboxylic carbon resonance near δ 170 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., 200.59 g/mol). Validate purity with HPLC (>95%) .

Q. What chromatographic methods are effective in purifying this compound, and how should solvent systems be selected?

  • Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–50% polarity). For HPLC purification, employ a C18 column with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Adjust retention times based on the compound’s logP (~2.5) .

Advanced Research Questions

Q. How should researchers address discrepancies between observed and theoretical spectral data for this compound derivatives?

  • Methodology : Re-examine synthetic steps for byproducts (e.g., incomplete chlorination). Use 2D NMR (COSY, HSQC) to resolve structural ambiguities. Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311G** basis set) for optimized geometries and spectral predictions .

Q. What strategies are recommended for elucidating the reactivity of the carboxylic acid group under varying pH conditions?

  • Methodology : Conduct pH-dependent NMR studies in D₂O/DMSO-d6. Titrate with NaOH/HCl to track deprotonation (δ 12–13 ppm for –COOH). Assess esterification efficiency (e.g., with methanol/H₂SO₄) or amidation (e.g., EDC/NHS coupling) under controlled pH .

Q. How can X-ray crystallography resolve stereochemical uncertainties in dihydrobenzofuran derivatives, and what crystal growth conditions are optimal?

  • Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane (1:3) at 4°C. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refine with Olex2, focusing on Cl-substituent orientation and dihydrofuran ring puckering .

Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental observations?

  • Methodology : Perform DFT calculations to map HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential surfaces (for electrophilic/nucleophilic sites). Validate with cyclic voltammetry (oxidation peaks ~1.2 V vs. Ag/AgCl) and UV-Vis spectroscopy (λmax ~270 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

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